4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Description
4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have shown excellent potency towards rorγt . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms . For instance, they can bind to the active site of a target protein, leading to changes in the protein’s conformation and function .
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect various biochemical pathways depending on their targets . For instance, if the target is a key enzyme in a metabolic pathway, the compound can alter the pathway’s activity, leading to downstream effects .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It’s known that the action of a compound can lead to various effects at the molecular and cellular levels, depending on its mode of action and the biochemical pathways it affects .
Action Environment
It’s known that various environmental factors, such as temperature, ph, and the presence of other molecules, can influence a compound’s action .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-11-9-15(10-12-17)19(22)20-14-16-6-5-13-21(16)26(23,24)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXVYIMANUYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.